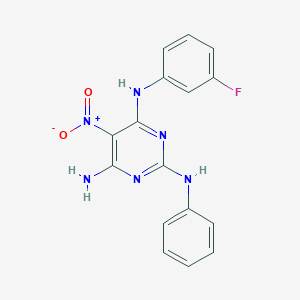

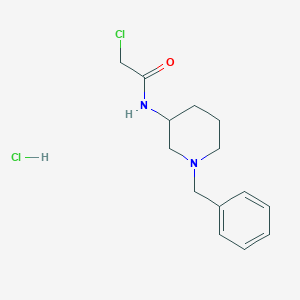

N4-(3-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N4-(3-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and applications in pharmaceutical chemistry. The specific compound appears to be a multi-substituted pyrimidine with potential for biological activity, given the presence of nitro, fluorophenyl, and phenyl groups.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various methods, including the condensation of urea with aldehydes, as seen in the synthesis of 2(and 4)-methoxy-5-phenylpyrimidines . While the specific synthesis of N4-(3-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is not detailed in the provided papers, similar compounds such as N2, N4-bis(5-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine have been synthesized and characterized by elemental analyses, IR, and NMR spectra . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding. The crystal structures of various pyrimidine complexes have been studied, showing that classical robust hydrogen bonds direct the molecular crystals to bind together in stacking modes . These structural analyses are crucial for understanding the interactions and potential reactivity of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, nitropyrimidinone has shown new reactivity with active methylene compounds under basic conditions, leading to ring transformations and N-C transfer reactions . Similarly, 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which share structural similarities with the compound , react with triethylamine to give imidazo[1,2-a]pyridines and indoles . These reactions highlight the reactivity of nitro-substituted pyrimidines and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the introduction of various functional groups such as –OH, -NO2, -Cl, and –Br to the heterocyclic framework has been shown to enhance antibacterial activities . The thermal rearrangement of methoxypyrimidines in the presence of triethylamine indicates the sensitivity of these compounds to heat and basic conditions . These properties are important for the practical applications and handling of the compound.

properties

IUPAC Name |

4-N-(3-fluorophenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN6O2/c17-10-5-4-8-12(9-10)19-15-13(23(24)25)14(18)21-16(22-15)20-11-6-2-1-3-7-11/h1-9H,(H4,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNHRIBGEKBHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)

![N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2510931.png)

![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2510938.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2510939.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2510941.png)

![8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2510944.png)

![6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2510947.png)